3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Overview
Description
“3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one” is a compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . This compound has been identified as a potent inhibitor against KRAS G12C, a mutated cysteine residue that plays a key role in cellular proliferation and differentiation .
Molecular Structure Analysis
From an X-ray complex structural analysis, the “this compound” moiety binds in the switch-II pocket of KRAS G12C . This binding is crucial for its inhibitory activity against KRAS G12C.Scientific Research Applications
Synthetic Approaches and Compound Formation
Hydrolysis and Acylation
Studies have shown that acid-catalyzed hydrolysis of certain dialkyl-substituted amino-imino compounds under mild conditions can lead to the formation of 8-amino-6-morpholin-4-yl-1-oxo-2-oxa-7-azaspiro compounds. Subsequent acylation of these hydrolysis products affords N-acyl derivatives, showcasing the compound's utility in synthesizing nitrogen-containing heterocycles (Belikov et al., 2013).
Synthesis of Pyrrole Derivatives
The reaction of 3-aryl-2-oxa-7-azaspiro compounds with acetic anhydride, depending on the solvent, can yield N-acyl derivatives or result in the formation of 5-amino-3-(1-aryl-1-oxopropan-2-yl)-3H-pyrrole derivatives through furan ring opening. This demonstrates the compound's versatility in generating pyrrole derivatives with potential biological activity (Belikov et al., 2016).
Spiroaminals in Natural and Synthetic Products
The presence of 1-oxa-7-azaspiro ring systems in natural or synthetic products is notable for their significant biological activities. The synthesis of these spiroaminals represents a challenging target due to their novel skeletons and potential applications, highlighting the importance of developing diverse synthetic strategies (Sinibaldi & Canet, 2008).
Biological Activity Exploration
Antimicrobial Agents
Novel spiroheterocyclic pyrylium salts and bispiroheterocyclic systems have been synthesized and evaluated for their antimicrobial activities. These studies involve reactions of 1-oxa-4-thiaspiro compounds with various reagents to produce derivatives that are tested against different microbial strains, contributing to the search for new antimicrobial agents (Al-Ahmadi & El-zohry, 1995; Al-Ahmadi, 1996).
Mechanism of Action
Properties
IUPAC Name |
3-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-4-1-9(13)12-5-2-10(3-6-12)7-14-8-10/h1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHLFKZSOCTNSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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